7,8-Dimethylquinoline-2,3-dicarboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethylquinoline-2,3-dicarboxylic acid typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method includes the alkylation of quinoline with dimethyl groups followed by carboxylation at the 2 and 3 positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory synthesis, with adjustments for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethylquinoline-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where the dimethyl or carboxylic acid groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with ketone or aldehyde groups, while reduction may produce alcohols .
Scientific Research Applications
7,8-Dimethylquinoline-2,3-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7,8-Dimethylquinoline-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethylquinoline-2,3-dicarboxylic acid
- 5,7-Dimethylquinoline-3-carboxylic acid
- 2,7,8-Trimethylquinoline-3-carboxylic acid
- 5,8-Dimethylquinoline-3-carboxylic acid
Uniqueness
7,8-Dimethylquinoline-2,3-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
92513-45-6 |
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Molecular Formula |
C13H11NO4 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
7,8-dimethylquinoline-2,3-dicarboxylic acid |
InChI |
InChI=1S/C13H11NO4/c1-6-3-4-8-5-9(12(15)16)11(13(17)18)14-10(8)7(6)2/h3-5H,1-2H3,(H,15,16)(H,17,18) |
InChI Key |
ANUZYKZGDFKACM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC(=C(C=C2C=C1)C(=O)O)C(=O)O)C |
Origin of Product |
United States |
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